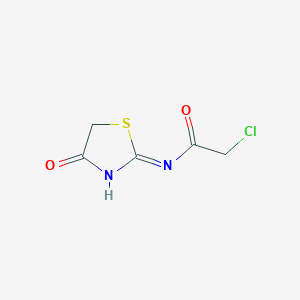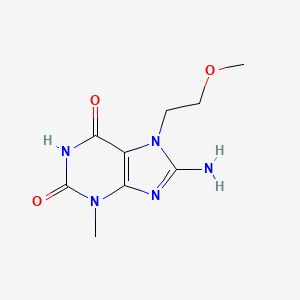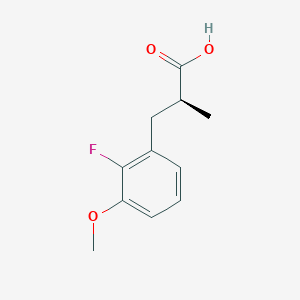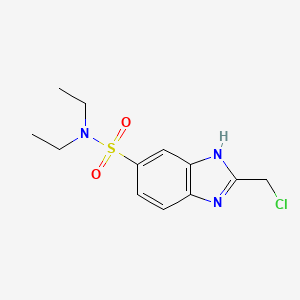amine hydrochloride CAS No. 2243512-98-1](/img/structure/B2715877.png)
[2-(2,4-Difluorophenyl)ethyl](propan-2-yl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2,4-Difluorophenyl)ethylamine hydrochloride” is a chemical compound with the CAS Number: 2094139-39-4 . It has a molecular weight of 207.65 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “2-(2,4-difluorophenyl)propan-2-amine hydrochloride” and its InChI Code is "1S/C9H11F2N.ClH/c1-9(2,12)7-4-3-6(10)5-8(7)11;/h3-5H,12H2,1-2H3;1H" . The InChI key is "VHSCHRXNBZQLOU-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis
“2-(2,4-Difluorophenyl)ethylamine hydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not provided in the search results.科学的研究の応用
X-ray Structures and Computational Studies
Studies involving X-ray structures and computational analyses of cathinones, including compounds structurally related to "2-(2,4-Difluorophenyl)ethylamine hydrochloride," have been conducted to understand their chemical and physical properties. For example, Nycz et al. (2011) characterized several cathinones using FTIR, UV–Vis, NMR spectroscopy, and X-ray diffraction methods. The study provided detailed insights into the molecular geometries and electronic spectra, optimized using density functional theory (DFT) and time-dependent DFT methods, respectively (Nycz et al., 2011).
Spectroscopic and Diffractometric Study of Polymorphism
Research on the polymorphism of investigational pharmaceutical compounds, through spectroscopic and diffractometric techniques, highlights the importance of analytical and physical characterization in drug development. Vogt et al. (2013) characterized two polymorphic forms of a pharmaceutical compound, demonstrating the challenges and intricacies of distinguishing between these forms using capillary powder X-ray diffraction and solid-state NMR studies (Vogt et al., 2013).
Catalyst-Free Domino Reactions
The development of catalyst-free reactions for synthesizing organic compounds is a significant area of research. Zhao et al. (2020) reported on the catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate with N-heteroarylmethyl-N-2,2-difluoroethan-1-amine, leading to the synthesis of compounds with potential bioactive properties. This study contributes to the field of organic synthesis by providing a method to produce compounds under reflux conditions without a catalyst (Zhao et al., 2020).
Reaction with Amines or Alcohols
Research on the reactions between specific fluoro-containing compounds and amines or alcohols provides insights into the synthesis of novel compounds with potential applications in various fields, including materials science and pharmacology. For instance, Furin et al. (2000) explored the reaction between a fluoro-containing olefin and secondary amines, leading to the formation of products with distinct properties depending on the reaction conditions (Furin et al., 2000).
These studies illustrate the broad range of scientific research applications for compounds similar to "2-(2,4-Difluorophenyl)ethylamine hydrochloride," including structural analysis, pharmaceutical development, organic synthesis, and the exploration of novel chemical reactions. The research not only contributes to our understanding of these compounds' properties but also aids in the development of new methodologies and applications in chemistry and related disciplines.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
N-[2-(2,4-difluorophenyl)ethyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N.ClH/c1-8(2)14-6-5-9-3-4-10(12)7-11(9)13;/h3-4,7-8,14H,5-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIWSGGLJIAZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=C(C=C(C=C1)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2715795.png)
![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2715796.png)

![7-hydroxy-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2715800.png)

![2-chloro-6-(3-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2715804.png)



![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2715809.png)
![3-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-1-isobutylquinoxalin-2(1H)-one](/img/structure/B2715810.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2715811.png)
![1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2715813.png)
